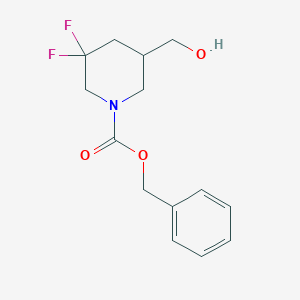

Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

Description

Historical Context and Development

The development of benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate emerged from the broader scientific pursuit of fluorinated heterocyclic compounds that began gaining momentum in the latter half of the twentieth century. Fluorinated heterocycles have constituted an important group of organic compounds with rapidly growing applications in medicinal chemistry, agrochemicals production, polymer chemistry, and advanced materials chemistry. The historical trajectory of fluorinated nitrogen heterocycles can be traced to the recognition that fluorine substitution, typically on carbon, became a focal point for developing bioactive nitrogen-heterocycles in pharmaceutical and agrochemical industries.

The specific synthetic approach to benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate reflects decades of methodological advancement in stereoselective fluorination techniques. The stereoselective incorporation of fluorine atoms into nitrogen-heterocycles has been shown to lead to dramatic changes in molecules' physical and chemical properties, changes that can be rationally exploited for the benefit of diverse fields such as medicinal chemistry and organocatalysis. Early research demonstrated that the presence of electron-withdrawing fluoroalkyl groups enhanced the reactivity of both dipolarophiles and dienophiles, establishing the foundation for contemporary synthetic strategies.

The compound's commercial availability through multiple chemical suppliers, including Sigma Aldrich, AK Scientific, and AChemBlock, indicates its established role in synthetic chemistry since at least 2014. The assignment of its Chemical Abstracts Service registry number 1356339-31-5 and MDL number MFCD21601869 reflects its formal recognition within chemical databases and commercial catalogs. This standardization has facilitated broader research access and application development across multiple scientific disciplines.

Significance in Fluorinated Heterocyclic Chemistry

Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate occupies a unique position within fluorinated heterocyclic chemistry due to its distinctive structural features and synthetic accessibility. The compound's molecular formula C14H17F2NO3 and molecular weight of 285.29 grams per mole represent an optimal balance between structural complexity and synthetic tractability. The incorporation of two fluorine atoms at the 3,3-position of the piperidine ring introduces significant electronic and steric effects that fundamentally alter the molecule's conformational behavior and reactivity profile.

The strategic placement of fluorine atoms in this compound exemplifies the principles underlying contemporary fluorinated heterocycle design. Fluorinated nitrogen-heterocycles with strong local dipole moments present unique effects on and interactions with the heteroatoms in the ring, resulting in very different electronic properties compared to their aromatic counterparts. The difluorinated piperidine core creates a highly polarized environment that influences both intramolecular conformational preferences and intermolecular interactions with biological targets or synthetic partners.

Table 1: Structural and Physical Properties of Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

The benzyl carbamate protecting group serves multiple synthetic functions beyond simple nitrogen protection. This functionality provides a handle for further chemical transformations while maintaining stability under a wide range of reaction conditions. The hydroxymethyl substituent at the 5-position offers additional opportunities for derivatization, enabling the synthesis of more complex molecular architectures through standard organic transformations including oxidation, reduction, and substitution reactions.

Current Research Landscape and Applications

Contemporary research involving benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate spans multiple scientific disciplines, reflecting its versatility as a synthetic building block and research tool. The compound serves as a crucial intermediate in the development of dopamine receptor antagonists, particularly those targeting the dopamine 4 receptor subtype. Recent investigations have demonstrated its utility in synthesizing 4,4-difluoro-3-phenoxymethyl-piperidine scaffolds that exhibit potent antagonist activity against dopamine 4 receptors, with compounds showing nanomolar binding affinities.

The synthesis of molecules utilizing this compound typically involves commercially available tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate as a starting material, which is then treated with methanesulfonic anhydride followed by displacement with appropriate phenols. Alternative synthetic routes employ sodium hydride treatment followed by halogenated heteroaryl moiety addition to generate nucleophilic aromatic substitution products. These methodologies demonstrate the compound's compatibility with diverse synthetic transformations and its value in medicinal chemistry applications.

Table 2: Research Applications and Synthetic Transformations

The compound's role in contemporary synthetic methodology extends to its application in dearomatization-hydrogenation processes for the formation of fluorinated piperidines. Research has demonstrated that fluoropyridine derivatives can be converted to all-cis-multifluorinated piperidines through rhodium-catalyzed dearomatization-hydrogenation sequences, producing compounds with excellent diastereomeric ratios. These methodologies enable the formation of substituted all-cis-multifluorinated piperidines in highly diastereoselective fashion through pyridine dearomatization, highlighting the broader synthetic utility of fluorinated piperidine derivatives.

Current investigations continue to explore the compound's potential in developing new therapeutic agents and synthetic methodologies. The exploration of highly selective cycloaddition reactions based on thiocarbonyl dipolarophiles or dienophiles offers perfect methodology for the selective preparation of fluorinated and fluoroalkylated sulfur-heterocycles, indicating potential future applications for benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate in heterocyclic synthesis. These developments suggest that the compound will continue to play an important role in advancing fluorinated heterocyclic chemistry and its applications across multiple scientific disciplines.

Properties

IUPAC Name |

benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO3/c15-14(16)6-12(8-18)7-17(10-14)13(19)20-9-11-4-2-1-3-5-11/h1-5,12,18H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWZZYMINMMWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is noted for its role as a building block in the synthesis of biologically active compounds. Its structural features allow it to be modified into various derivatives that exhibit pharmacological activities.

- Anticancer Activity : Research indicates that piperidine derivatives, including those containing the benzyl 3,3-difluoro-5-(hydroxymethyl) moiety, have shown promise in inhibiting cancer cell proliferation. For instance, compounds derived from this structure have been investigated for their ability to inhibit NSD2, a histone methyltransferase implicated in several cancers .

- Antimicrobial Properties : The piperidine ring is known for its antimicrobial properties. Variants of this compound have been synthesized and evaluated against various pathogens, demonstrating efficacy against both bacterial and fungal strains .

Synthetic Methodologies

The compound serves as an important intermediate in synthetic organic chemistry. Its unique fluorinated structure enhances reactivity and selectivity in chemical reactions.

- Fluorinated Building Block : The presence of difluoromethyl groups in the molecule allows for the exploration of fluorine's effects on biological activity and metabolic stability. This has implications for drug design where fluorine substitution can improve pharmacokinetic properties .

- Synthesis of Complex Molecules : The compound can be utilized in multi-step synthesis protocols to create complex molecules with desired biological activities. For example, it can undergo nucleophilic substitution reactions to introduce various functional groups that enhance its therapeutic profile .

Case Studies and Research Findings

Several studies highlight the applications of benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate in drug development and synthetic chemistry.

Mechanism of Action

The mechanism by which Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug design, the fluorine atoms can enhance binding affinity to molecular targets by forming strong hydrogen bonds and increasing lipophilicity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Tert-Butyl Ester Groups

- tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 1262412-64-5)

- tert-Butyl (S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 2381832-05-7)

Positional Isomers

- Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 39945-51-2)

- Impact: The absence of fluorine diminishes metabolic resistance and electronic effects on the piperidine ring .

Functional Group Variations

- Benzyl 2-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate

- Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate (CAS 2098081-39-9) Key Differences: Amino group at position 5 and dimethyl substituents at position 3. Impact: The amino group enables hydrogen bonding, while dimethyl groups increase hydrophobicity .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | C14H17F2NO3 | 297.29* | Not explicitly listed | 3,3-difluoro, 5-hydroxymethyl, benzyl |

| tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | C11H19F2NO3 | 251.28 | 1262412-64-5 | 3,3-difluoro, 5-hydroxymethyl, tert-butyl |

| Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | C14H19NO3 | 249.31 | 39945-51-2 | 4-hydroxymethyl, benzyl |

| Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate | C15H22N2O2 | 262.35 | 2098081-39-9 | 5-amino, 3,3-dimethyl, benzyl |

*Calculated based on tert-butyl analog’s molecular formula (C11H19F2NO3 → 251.28). Replacing tert-butyl (C4H9, 57.09 g/mol) with benzyl (C7H7, 91.14 g/mol) yields ~297.29 g/mol.

Biological Activity

Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

- Chemical Formula : C14H17F2NO3

- Molecular Weight : 285.29 g/mol

- CAS Number : 1356339-31-5

- Appearance : Solid, clear color

- LogP : 1.83

- pKa : 14.063

The biological activity of Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is primarily attributed to its structural features:

- Fluorine Atoms : The presence of difluoro groups enhances the compound's binding affinity and stability through increased lipophilicity and electrostatic interactions.

- Hydroxymethyl and Carboxylate Groups : These groups can participate in hydrogen bonding, facilitating interactions with various biological targets such as enzymes and receptors .

Enzyme Interactions and Metabolic Pathways

Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate has been utilized in studies focusing on enzyme interactions. It serves as an intermediate in synthesizing more complex organic molecules and can act as a probe to investigate metabolic pathways .

Case Studies

-

PNP Inhibition :

- A study highlighted the design and synthesis of compounds related to Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate that exhibited potent inhibitory effects against purine nucleoside phosphorylase (PNP). The reported IC50 values were as low as 19 nM for human PNP and 4 nM for Mycobacterium tuberculosis PNP, indicating high selectivity and efficacy .

-

BCL6 Inhibition :

- Another investigation into the compound's derivatives showed promising results in inhibiting the BCL6 transcriptional repressor, which is implicated in various lymphoid malignancies. The derivatives demonstrated sub-10 nM activity in biochemical assays, with significant antiproliferative effects observed in BCL6-dependent cancer cell lines .

Structure-Activity Relationship (SAR)

Research has focused on the SAR of Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate derivatives to optimize their biological activity:

- Modifications to the piperidine ring and substitution patterns have been shown to influence binding affinity and selectivity for target enzymes .

Pharmacokinetics

Pharmacokinetic studies have indicated that modifications to the compound can enhance its bioavailability while maintaining low toxicity profiles. These findings are crucial for developing therapeutic agents based on this scaffold .

Summary Table of Biological Activities

| Activity Type | Target | IC50 Value | Notes |

|---|---|---|---|

| Enzyme Inhibition | Human PNP | 19 nM | High selectivity for pathogenic strains. |

| Enzyme Inhibition | Mycobacterium tuberculosis PNP | 4 nM | Significant potential for treating tuberculosis. |

| Cancer Cell Proliferation | BCL6-dependent cell lines | <10 nM | Induces potent antiproliferative effects in specific cancer types. |

Preparation Methods

Core Synthetic Routes and Reaction Conditions

a. Piperidine Ring Formation and Functionalization:

The foundational step involves constructing the piperidine ring, which can be achieved through cyclization reactions of suitable precursors such as amino alcohols or amino acids. For instance, the synthesis may start with protected amino alcohols, which undergo cyclization under basic or acidic conditions to form the piperidine core. These precursors are often derived from commercially available amino acids or via reductive amination processes.

b. Introduction of Difluoromethyl Group:

Fluorination is a critical step, typically achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents facilitate the selective addition of fluorine atoms at the desired position on the piperidine ring, often under mild conditions (room temperature to 80°C) to prevent over-fluorination or degradation of sensitive intermediates. The process generally involves the formation of a difluoromethyl intermediate, which is stabilized by the ring's electronic environment.

c. Hydroxymethylation:

The hydroxymethyl group at the 5-position is introduced through hydroxymethylation reactions, typically using formaldehyde or paraformaldehyde in the presence of acid or base catalysts. This step requires precise control of reaction parameters such as temperature (0–25°C) and pH to maximize selectivity and yield.

d. Benzylation of the Carboxylate Group:

The benzyl ester formation involves the reaction of the carboxylic acid or its derivatives with benzyl chloroformate (Cbz-Cl) or benzyl alcohol in the presence of a base like potassium carbonate or sodium hydride. This step is performed under inert atmospheres (nitrogen or argon) at controlled temperatures (0–25°C) to prevent side reactions.

Reaction Optimization and Industrial Considerations

- Temperature Control: Many steps, especially fluorination and hydroxymethylation, are sensitive to temperature, with optimal conditions often found between 0°C and 80°C.

- Solvent Choice: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, and dichloromethane, selected based on their polarity, boiling point, and inertness.

- Catalysts and Reagents: Palladium-catalyzed hydrogenation is employed for reduction steps, while fluorination uses electrophilic fluorinating agents. Bases such as potassium carbonate or sodium bicarbonate facilitate esterification and protection steps.

- Purification: Post-reaction purification typically involves flash chromatography, recrystallization, or extraction techniques, with analytical verification via NMR, HRMS, and HPLC.

Representative Data Table of Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ring formation | Amino alcohol precursor | THF | Room temp | None | 70–85 | Cyclization via intramolecular nucleophilic attack |

| Fluorination | Selectfluor/NFSI | Acetonitrile | 25–80°C | None | 60–75 | Electrophilic fluorination at difluoromethyl position |

| Hydroxymethylation | Formaldehyde | Aqueous or alcohol | 0–25°C | Acid/Base | 65–80 | Controlled pH for selectivity |

| Benzyl esterification | Benzyl chloroformate | Dichloromethane | 0–25°C | None | 70–90 | Under inert atmosphere |

Research Findings and Literature Insights

- Fluorination Techniques: Studies indicate that electrophilic fluorination with NFSI or Selectfluor under mild conditions yields high regioselectivity and fluorine incorporation efficiency, crucial for the compound's biological activity.

- Hydroxymethylation Strategies: Formaldehyde-based hydroxymethylation is favored for its simplicity and high yield, with reaction conditions optimized to prevent over-oxidation or polymerization.

- Protecting Group Strategies: The use of benzyl chloroformate as a protecting group for the carboxylate ensures stability during subsequent fluorination and hydroxymethylation steps, with deprotection achieved via catalytic hydrogenation.

Industrial and Scale-Up Considerations

Modern synthesis approaches for Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate emphasize scalability, environmental safety, and cost-effectiveness. Techniques such as continuous flow chemistry are increasingly employed to enhance reaction control, reduce waste, and improve yields. Catalytic fluorination and hydroxymethylation under milder conditions also contribute to safer and more sustainable manufacturing processes.

Q & A

Q. What are the recommended synthetic routes for Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, and what key steps ensure success?

Methodological Answer:

- Core Strategy : The compound can be synthesized via coupling reactions, leveraging methodologies similar to cross-electrophile coupling (e.g., using hydroxymethyl piperidine intermediates as precursors) .

- Key Steps :

- Protection of the hydroxymethyl group to prevent unwanted side reactions during fluorination.

- Introduction of fluorine atoms using fluorinating agents under controlled conditions (e.g., DAST or Deoxo-Fluor).

- Benzyloxycarbonyl (Cbz) group installation via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization to isolate the final product. Confirm purity via HPLC or GC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify protons on the piperidine ring (δ 3.5–4.5 ppm for Cbz group), hydroxymethyl (-CH2OH, δ ~3.7 ppm), and fluorinated carbons (split signals due to coupling with fluorine) .

- 19F NMR : Verify fluorine substitution patterns (e.g., δ -180 to -200 ppm for CF2 groups) .

- High-Resolution Mass Spectrometry (HRMS) : Match experimental and theoretical m/z values (e.g., C14H15F2NO3: calc. 307.1025) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors or dust .

- First Aid :

- Skin Contact : Wash immediately with soap/water for 15 minutes .

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a sealed container under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in fluorination steps?

Methodological Answer :

- Parameter Screening :

- Temperature : Fluorination reactions often require low temperatures (-78°C to 0°C) to minimize side reactions .

- Catalysts : Use Lewis acids (e.g., BF3·Et2O) to enhance fluorinating agent reactivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction homogeneity .

- In Situ Monitoring : Track reaction progress via TLC or FT-IR to terminate at optimal conversion .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. HRMS)?

Methodological Answer :

- Multi-Technique Validation :

- Repeat Analyses : Confirm NMR and HRMS results under identical conditions to rule out instrumentation errors.

- Supplementary Techniques : Use IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Cbz group) .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals .

Q. What experimental design considerations are critical given limited toxicological data?

Methodological Answer :

- Precautionary Measures :

Q. How can reactive intermediates (e.g., fluorinated species) be stabilized during synthesis?

Methodological Answer :

- Strategies :

- Low-Temperature Quenching : Rapidly cool reaction mixtures post-fluorination to arrest reactive intermediates.

- Protective Group Chemistry : Temporarily mask reactive sites (e.g., silyl ethers for -OH groups) .

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent moisture/oxygen interference .

Q. What troubleshooting steps are recommended for low yields in coupling reactions?

Methodological Answer :

- Root Cause Analysis :

- Catalyst Deactivation : Replace palladium catalysts (e.g., Pd(PPh3)4) if ligand oxidation is suspected .

- Steric Hindrance : Optimize solvent polarity (e.g., switch from DMF to THF) to improve reagent accessibility .

- Byproduct Formation : Add scavengers (e.g., molecular sieves) to sequester water or acidic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.